molecular formula C25H24N4OS2 B11091277 N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide

Cat. No.: B11091277
M. Wt: 460.6 g/mol
InChI Key: YUFROMBRVKBRJJ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide is a complex organic compound characterized by its unique structure, which includes a triazole ring and multiple phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through a cyclization reaction involving hydrazine and carbon disulfide, followed by the introduction of the phenylsulfanyl group using a thiol reagent. The final step involves the acylation of the triazole derivative with 3-methylphenyl acetic acid under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazole derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, affecting enzymatic activity, while the phenylsulfanyl groups can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-({4-(3-methylphenyl)-5-[(phenylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide stands out due to its combination of a triazole ring and multiple phenyl groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

Molecular Formula

C25H24N4OS2

Molecular Weight

460.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-[[4-(3-methylphenyl)-5-(phenylsulfanylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H24N4OS2/c1-18-8-6-10-20(14-18)26-24(30)17-32-25-28-27-23(16-31-22-12-4-3-5-13-22)29(25)21-11-7-9-19(2)15-21/h3-15H,16-17H2,1-2H3,(H,26,30)

InChI Key

YUFROMBRVKBRJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2C3=CC=CC(=C3)C)CSC4=CC=CC=C4

Origin of Product

United States

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